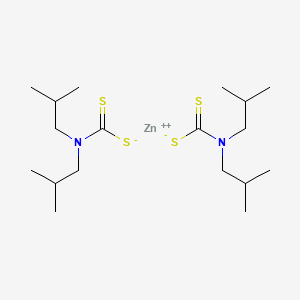

Zinc diisobutyldithiocarbamate

描述

Zinc;N,N-bis(2-methylpropyl)carbamodithioate, also known as zinc diisobutyldithiocarbamate, is a chemical compound with the molecular formula C18H40N2S4Zn and a molecular weight of 478.15 g/mol . It is commonly used as a rubber vulcanization accelerator and has applications in various industrial processes .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Zinc diisobutyldithiocarbamate typically involves the reaction of zinc salts with N,N-bis(2-methylpropyl)dithiocarbamate. The reaction is carried out in an aqueous medium, and the product is precipitated out by adjusting the pH . The general reaction can be represented as follows:

Zn2++2N,N-bis(2-methylpropyl)dithiocarbamate−→Zn(N,N-bis(2-methylpropyl)dithiocarbamate)2

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed under controlled conditions. The reaction mixture is then filtered, and the product is purified through recrystallization or other separation techniques .

化学反应分析

Types of Reactions

Zinc;N,N-bis(2-methylpropyl)carbamodithioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form disulfides and other sulfur-containing compounds.

Reduction: It can be reduced to form thiols and other reduced sulfur species.

Substitution: The dithiocarbamate ligands can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Ligand exchange reactions can be carried out using various nucleophiles.

Major Products

The major products formed from these reactions include disulfides, thiols, and substituted dithiocarbamates .

科学研究应用

Zinc diisobutyldithiocarbamate is a chemical compound with diverse applications, primarily recognized as an accelerator in rubber and latex processing . It is also used in biomedical applications, analytical chemistry, agriculture, and cosmetics .

Scientific Research Applications

Use as an Accelerator: this compound is used as an accelerator in natural and butyl rubber, as well as in natural and synthetic latexes . It functions in rubber-based adhesive systems and as a stabilizer in cement .TRCC offers comprehensive latex additives that are used as accelerators, antioxidants, and cure packages . this compound is a liquid aqueous dispersion with 50% active accelerator for latex compounding .

** minimizing carcinogenic nitrosamines:** this compound can be used to minimize carcinogenic nitrosamines . Recommendations for minimizing carcinogenic nitrosamines include the use of high-ammonia natural rubber latex concentrate or low-ammonia concentrates free of secondary preservatives which give rise to secondary amines . The use of dithiocarbamate accelerators of low water solubility such as zinc dibenzyldithiocarbamate, which liberate amines of high molecular weight and low volatility; and thorough leaching of the product .

Other possible applications: Zinc dithiocarbamates have applications in analytical chemistry and agriculture . Zinc diethyldithiocarbamate (ZDTC) can be used for the synthesis of polyurethanes suitable for biomedical applications . ZDTC-catalysed biocompatible amphiphilic polyurethanes comprising PEG and PPG blocks form thermo-responsive hydrogels which showed remarkably low sol-to-gel transition temperatures at surprisingly low concentrations in water . Cell viability studies revealed that residual ZDTC catalysts present in unpurified polyurethane polymers exerted considerably lower cytotoxicities than those catalysed by tin(IV) catalysts such as dibutyltin dilaurate (DBTL) .

Case Studies

- Rubber Manufacturing: this compound and tetraisobutylthiuram disulfide can be used as accelerators in rubber articles, such as thread, for use in elastic nettings for enclosing meat and poultry products, which overcomes the unacceptable levels of nitrosamines found when conventional dithiocarbamate accelerators have been used . The use of this compound produces lower levels of nitrosamines when contacted with meat or poultry .

- Cosmetics: Experimental design techniques are tools that can optimize the formulation development process of stable, safe, and effective cosmetic products . The experimental design used in the first step allowed to identify and quantify the influence of raw materials, as well as the interaction between them .

作用机制

The mechanism of action of Zinc diisobutyldithiocarbamate involves the coordination of the zinc ion with the dithiocarbamate ligands. This coordination enhances the reactivity of the compound, making it an effective catalyst and stabilizer. The molecular targets and pathways involved include the interaction with sulfur-containing compounds and the stabilization of reactive intermediates .

相似化合物的比较

Similar Compounds

- Zinc diethyldithiocarbamate

- Zinc dibutyldithiocarbamate

- Zinc dimethyldithiocarbamate

Comparison

Zinc;N,N-bis(2-methylpropyl)carbamodithioate is unique due to its specific ligand structure, which provides distinct reactivity and stability compared to other zinc dithiocarbamates. Its branched alkyl groups offer steric hindrance, enhancing its performance as a rubber vulcanization accelerator and stabilizer .

生物活性

Zinc diisobutyldithiocarbamate (ZDBC) is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of pharmacology and environmental science. This article provides a comprehensive overview of the biological activity associated with ZDBC, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

ZDBC is a member of the dithiocarbamate family, characterized by the presence of a zinc ion coordinated to a diisobutyldithiocarbamate ligand. The general structure can be represented as follows:

where N-DBDC denotes diisobutyldithiocarbamate. The compound exhibits bidentate coordination through sulfur atoms from the dithiocarbamate moiety, which plays a crucial role in its biological interactions.

Inhibition of Carbonic Anhydrases

Dithiocarbamates, including ZDBC, have been identified as potent inhibitors of carbonic anhydrases (CAs), which are zinc-containing metalloenzymes involved in various physiological processes such as pH regulation and carbon dioxide transport. Research indicates that ZDBC and similar compounds can inhibit multiple isoforms of CAs at low nanomolar concentrations. The mechanism involves coordination to the zinc ion within the enzyme's active site through sulfur atoms, leading to structural alterations that impede enzyme activity .

Antimicrobial Properties

ZDBC has demonstrated significant antimicrobial activity against various pathogens. Studies have shown that dithiocarbamates can disrupt microbial cell membranes and inhibit enzymatic functions critical for microbial survival. For instance, ZDBC has been evaluated for its efficacy against bacterial strains, revealing potential applications in treating infections and enhancing wound healing .

Antioxidant Activity

The antioxidant properties of ZDBC stem from its ability to scavenge free radicals and chelate metal ions that catalyze oxidative stress. This activity is particularly beneficial in dermatological applications where oxidative damage contributes to skin aging and various skin disorders. Zinc's role as a cofactor in numerous antioxidant enzymes further enhances the compound's protective effects .

Case Study 1: Inhibition of Carbonic Anhydrase Isoforms

A study published in 2012 highlighted the inhibitory effects of various dithiocarbamates on human carbonic anhydrase isoforms I, II, IX, and XII. Among these, ZDBC exhibited low nanomolar inhibition constants (KIs), indicating its potential as a therapeutic agent for conditions like glaucoma and cancer where these enzymes play pivotal roles .

| Dithiocarbamate | Inhibition Constant (nM) | Target Enzyme |

|---|---|---|

| ZDBC | 13.5 - 55.5 | hCA II |

| Other DTCs | Varies | Various CAs |

Case Study 2: Antimicrobial Efficacy

In a controlled study assessing the antimicrobial properties of ZDBC against methicillin-resistant Staphylococcus aureus (MRSA), the compound demonstrated significant inhibition of bacterial growth at concentrations as low as 50 µg/mL. This finding supports its potential use in topical formulations for wound care .

Case Study 3: Antioxidant Effects in Dermatology

Research exploring zinc's role in dermatology has shown that formulations containing zinc salts can enhance skin regeneration and reduce oxidative stress markers. A clinical trial involving zinc hyaluronate indicated improved healing rates for diabetic foot ulcers when combined with standard treatments .

属性

IUPAC Name |

zinc;N,N-bis(2-methylpropyl)carbamodithioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C9H19NS2.Zn/c2*1-7(2)5-10(9(11)12)6-8(3)4;/h2*7-8H,5-6H2,1-4H3,(H,11,12);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOQCSVOOQKFAKT-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(CC(C)C)C(=S)[S-].CC(C)CN(CC(C)C)C(=S)[S-].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36N2S4Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36190-62-2 | |

| Record name | (T-4)-Bis[N,N-bis(2-methylpropyl)carbamodithioato-κS,κS′]zinc | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36190-62-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zinc, bis[N,N-bis(2-methylpropyl)carbamodithioato-.kappa.S,.kappa.S']-, (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。